molecular formula C13H16N4OS B5602413 4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5602413
M. Wt: 276.36 g/mol
InChI Key: LMUQCMNGKHSUSW-NTEUORMPSA-N
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Description

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol is 276.10448232 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research has explored the synthesis and anticancer evaluation of new derivatives of 1,2,4-triazole, showing that some compounds exhibit promising anticancer activity against a panel of 60 cell lines derived from nine cancer types. These findings suggest potential therapeutic applications of these compounds in cancer treatment (Bekircan et al., 2008).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities. Some of these compounds have demonstrated good to moderate activities against various microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of 1,2,4-triazole-3-thiols have been studied, leading to the development of new compounds with potential applications in various chemical reactions and material science (Kaldrikyan et al., 2016).

Antioxidant and Enzyme Inhibition

Research into the synthesis, characterization, and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings has revealed significant antioxidant and α-glucosidase inhibitory activities. These compounds could be explored further for their potential in managing oxidative stress and metabolic disorders (Pillai et al., 2019).

Corrosion Inhibition

Schiff bases derived from 1,2,4-triazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency suggests they could be effective materials for protecting metals against corrosion (Ansari et al., 2014).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can depend on their specific structure and the conditions under which they are used. It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

The future of 1,2,4-triazole derivatives in medicinal chemistry looks promising. These compounds have shown potential in the treatment of various diseases, and ongoing research is aimed at developing new and more effective 1,2,4-triazole-based drugs .

Properties

IUPAC Name

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-12-15-16-13(19)17(12)14-9-10-6-5-7-11(8-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,16,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUQCMNGKHSUSW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.